Cas no 35193-63-6 (1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate)

1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate is a chiral phosphoric acid derivative widely utilized as an asymmetric organocatalyst in synthetic chemistry. Its rigid binaphthyl backbone ensures high stereoselectivity, making it valuable for enantioselective transformations such as Friedel-Crafts reactions, Mannich additions, and transfer hydrogenations. The compound's strong Brønsted acidity and ability to form hydrogen-bonding interactions enhance its catalytic efficiency. Its stability under various reaction conditions and compatibility with diverse substrates further contribute to its utility in organic synthesis. This catalyst is particularly favored for its reproducibility and ability to achieve high enantiomeric excesses, making it a preferred choice for asymmetric synthesis in academic and industrial research.
1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate structure
35193-63-6 structure
商品名:1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
CAS番号:35193-63-6
MF:C20H13O4P
メガワット:348.28862
MDL:MFCD00010045
CID:54388
PubChem ID:99589

1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate 化学的及び物理的性質

名前と識別子

    • 1,1'-binaphthyl-2,2'-diyl hydrogen-phosphate
    • 1,1-Binaphthyl-2,2-diyl hydrogenphosphate
    • (+/-)-1,1A-Binaphthyl-2,2A-diyl hydrogenphosphate
    • 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
    • (+/-)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
    • (±)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
    • (R)-(-)-BNP acid
    • (S)-(+)-1,1'-Binaphthyl-2,2'-diyl Hydrogen Phosphate
    • 1,1`-Binaphthyl-2,2`-diyl hydrogenphosphate
    • (±)-2,2'-Dihydroxy-1,1'-binaphthyl Hydrogenphosphate
    • (R)-(-)-1,1'-BINAPHTHALENE-2,2'-DIYL-PHOSPHATE
    • (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
    • (R)-(-)-BNPA
    • (R)-(-)-BPA
    • (R)-binol-phosphoric acid
    • (rac)-BINOL-PO2H
    • (S)-(+)-1,1'-BINAPHTHELENE-2,2'-DIYL-PHOSPHATE
    • (S)-(+)-BNP ACID
    • (S)-(+)-BNPA
    • (S)-(+)-BPA
    • Einecs 252-425-8
    • BNDHP
    • 4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide
    • AC-26903
    • R(-)-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGEN PHOSPHATE
    • BB 0304419
    • (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, >=98%
    • (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
    • (+/-)1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
    • (S)-(+)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
    • NSC 244999
    • (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
    • B1143
    • 4-Hydroxydinaphtho(2,1-d:1',2'-f)(1,3,2)dioxaphosphepin 4-oxide
    • SY009824
    • 39648-67-4
    • Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide
    • 13-Hydroxy-12,14-dioxa-13gamma-phosphapentacyclo[13.8.0.02,11.03,1.01,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-13-one
    • J-650360
    • FT-0604445
    • 13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2,4,6,8,10,16,18(23),19,21-decaen-13-one
    • 13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
    • 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, 95%
    • (R)-4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide:(R)-(-)-BNP ACID
    • 35193-63-6
    • J-019987
    • (+)-1,1'-Dinaphthyl-2,2'-diyl hydrogen phosphate
    • (S)-(+)-2,2'-Dihydroxy-1,1'-binaphthyl Hydrogen Phosphate
    • SY058071
    • AC7787
    • BP-12917
    • (R)-4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine4-oxide
    • Benzenepropanoic acid, 2-fluoro-.beta.-oxo-, ethyl ester
    • (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
    • NSC244999
    • (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
    • 1,1 inverted exclamation mark -Binaphthyl-2,2 inverted exclamation mark -diyl Hydrogenphosphate
    • (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, 97%
    • Dinaphtho[2,1-d:1,2-f][1,3,2]dioxaphosphepin-4-ol 4-oxide #
    • EN300-174522
    • AC7768
    • AKOS005259909
    • CS-0009941
    • NSC-244999
    • FT-0604446
    • AC-26902
    • NS00001545
    • CS-0031445
    • (S)-(+)-1,1 inverted exclamation mark -Binaphthyl-2,2 inverted exclamation mark -diyl Hydrogenphosphate
    • (+/-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
    • R-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGENPHOSPHATE
    • A852372
    • (R)-4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • AMY19745
    • (R)-(-)-2,2'-Dihydroxy-1,1'-binaphthyl Hydrogen Phosphate
    • MFCD00010045
    • R(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
    • (R)-BNPPA (R)-(-)-BNDHP
    • 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
    • HY-I0718
    • 35193-64-7
    • B2130
    • (R)-(-)-1,1 inverted exclamation mark -Binaphthyl-2,2 inverted exclamation mark -diyl Hydrogenphosphate
    • H10850
    • DTXSID50188685
    • B1144
    • (r)-(-)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
    • (Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)-)UV-24
    • 50574-52-2
    • (+/-)-2,2'-Dihydroxy-1,1'-binaphthyl Hydrogenphosphate
    • FT-0605235
    • (+)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
    • AS-11870
    • (11bS)-4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • 4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • FT-0605028
    • SY009825
    • SCHEMBL296014
    • J-019988
    • (11bS)-4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-Oxide;
    • (11bR)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • (S)-(+)-1,1\\'-Binaphthyl-2,2\\'-diyl hydrogenphosphate
    • (R)-(-)-1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate
    • BDHP cpd
    • (R)-(-)-1,1-Binaphthyl-2,2-Diyl Hydrogenphosphate
    • 4-Hydroxydinaphtho[2,1-d:1,2-f][1,3,2]dioxaphosphepin 4-oxide
    • 1,1'-binaphthyl-2,2'-diylhydrogenphosphate
    • (S)-(+)-1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate
    • (R)-(-)-BNPPA
    • DTXCID10111176
    • 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
    • MDL: MFCD00010045
    • インチ: 1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)
    • InChIKey: JEHUZVBIUCAMRZ-UHFFFAOYSA-N
    • ほほえんだ: O=P1(OC2=CC=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC=C4O1)O

計算された属性

  • せいみつぶんしりょう: 348.05500
  • どういたいしつりょう: 348.055
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 0
  • 複雑さ: 508
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 55.8A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.49
  • ゆうかいてん: 310 ºC
  • ふってん: 733.925°C at 760 mmHg
  • フラッシュポイント: 328.5 °C
  • すいようせい: Extremely low soluble in water.
  • PSA: 65.57000
  • LogP: 5.53160
  • ようかいせい: 使用できません

1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315
  • 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: R20/21/22
  • セキュリティの説明: S22-S26-S36/37/39
  • 福カードFコード:10-23
  • RTECS番号:RZ2475100
  • 危険物標識: Xn
  • ちょぞうじょうけん:Sealed in dry,Room Temperature
  • リスク用語:R20/21/22
  • セキュリティ用語:S22;S26;S36/37/39

1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B2130-25G
(±)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
35193-63-6 >98.0%(T)(HPLC)
25g
¥550.00 2024-04-15
eNovation Chemicals LLC
D627124-1g
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
35193-63-6 97%
1g
$200 2023-09-03
abcr
AB137504-5 g
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, 98%; .
35193-63-6 98%
5 g
€85.10 2023-07-20
Apollo Scientific
OR22201-5g
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
35193-63-6 98+%
5g
£17.00 2025-03-21
Enamine
EN300-174522-1.0g
13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one
35193-63-6 95%
1g
$19.0 2023-06-03
ChemScence
CS-0031445-25g
1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
35193-63-6 99.88%
25g
$60.0 2022-04-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015767-5g
1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
35193-63-6 99%
5g
¥53 2024-05-24
TRC
B387060-10g
1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
35193-63-6
10g
$ 90.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BT028-100g
1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
35193-63-6 98%
100g
¥1209.0 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60395-1g
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate, 99%
35193-63-6 1'-Binaphthyl-22'-diyl hydrogen phosphate 99%
1g
19.20 2021-05-24

1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate 合成方法

1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate 関連文献

1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphateに関する追加情報

Recent Advances in the Study of 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate (CAS: 35193-63-6) in Chemical Biology and Pharmaceutical Research

The compound 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate (CAS: 35193-63-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development and asymmetric synthesis. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and therapeutic potential.

Recent studies have highlighted the role of 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate as a chiral auxiliary and ligand in asymmetric catalysis. Its rigid binaphthyl backbone and hydrogenphosphate moiety make it an excellent candidate for inducing enantioselectivity in various organic transformations. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in the asymmetric hydrogenation of ketones, achieving enantiomeric excesses of up to 98% under optimized conditions.

In the pharmaceutical domain, researchers have explored the compound's potential as a scaffold for novel kinase inhibitors. Molecular docking studies suggest that the binaphthyl core can effectively interact with the ATP-binding sites of several protein kinases, making it a promising starting point for the development of targeted cancer therapies. Preliminary in vitro assays have shown inhibitory activity against selected kinases at micromolar concentrations.

The synthesis and characterization of 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate derivatives have also seen significant advancements. Recent work published in Chemical Communications describes a streamlined synthetic route that improves yield and purity while reducing the number of synthetic steps. This development is particularly important for scaling up production for potential pharmaceutical applications.

From a mechanistic perspective, computational studies using density functional theory (DFT) have provided new insights into the compound's conformational preferences and electronic properties. These studies reveal that the hydrogenphosphate group plays a crucial role in stabilizing specific conformations that are essential for its catalytic activity.

Looking forward, researchers are particularly interested in exploring the compound's potential in nucleic acid recognition and as a building block for supramolecular assemblies. Its ability to form hydrogen bonds through the phosphate group while maintaining a rigid, chiral structure makes it an attractive candidate for these applications.

In conclusion, 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate (CAS: 35193-63-6) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its versatility as a chiral auxiliary, potential therapeutic applications, and unique structural features ensure that it will remain an important subject of study in the coming years. Future research directions likely include optimization of its catalytic properties, expansion of its therapeutic applications, and exploration of its supramolecular chemistry potential.

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Amadis Chemical Company Limited
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